molecular formula C6H3ClN2O B12960700 5-Chloro-2-oxo-1,2-dihydropyridine-4-carbonitrile

5-Chloro-2-oxo-1,2-dihydropyridine-4-carbonitrile

Cat. No.: B12960700
M. Wt: 154.55 g/mol
InChI Key: VPHKVMGYNGUGCK-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-1,2-dihydropyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a carbonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves the reaction of 2-chloronicotinic acid with suitable reagents to introduce the nitrile group and form the desired heterocyclic structure. One common method involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-oxo-1,2-dihydropyridine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-oxo-1,2-dihydropyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 2-(5-Chloro-2-pyridinyl)amino-2-oxo-acetic acid

Uniqueness

5-Chloro-2-oxo-1,2-dihydropyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

5-chloro-2-oxo-1H-pyridine-4-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-5-3-9-6(10)1-4(5)2-8/h1,3H,(H,9,10)

InChI Key

VPHKVMGYNGUGCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Cl)C#N

Origin of Product

United States

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